N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine
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Overview
Description
N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine: is a complex organic compound with the molecular formula C27H21NO and a molecular weight of 375.46 g/mol . This compound is known for its unique structural features, which include a dibenzofuran core and a fluorenyl group substituted with two methyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with 9,9-dimethylfluorene under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
Uniqueness: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine is unique due to its specific substitution pattern and the presence of both dibenzofuran and fluorenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)dibenzofuran-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPSCXBBGYBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)OC6=CC=CC=C65)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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